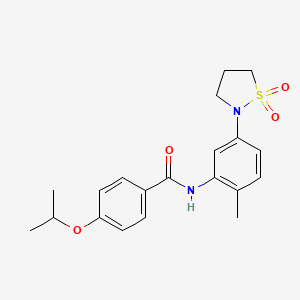

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with an isopropoxy group at the para position and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl moiety at the amide nitrogen. The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone-functionalized heterocycle, which is critical for modulating electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-16(7-10-18)20(23)21-19-13-17(8-5-15(19)3)22-11-4-12-27(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDBOJCAKYNTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the isothiazolidine-1,1-dioxide moiety This can be achieved through the oxidation of isothiazolidine using suitable oxidizing agentsIndustrial production methods may involve the optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

Chemistry

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in creating new materials and catalysts.

Research indicates that this compound may exhibit significant biological activities:

- Enzyme Interaction : It has been studied for its interactions with various enzymes and receptors, particularly cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to reduced cell proliferation, making it a potential candidate for anti-cancer therapies.

- Therapeutic Potential : Preliminary studies suggest its efficacy in inhibiting specific enzymes involved in cancer cell proliferation, indicating potential applications in cancer treatment.

Medical Applications

The compound's ability to inhibit key enzymes positions it as a promising therapeutic agent. Its application in drug development is particularly relevant for conditions such as cancer, where modulation of enzyme activity can significantly impact disease progression.

Case Study 1: Cancer Therapeutics

In a study focusing on the inhibition of CDK2, researchers demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide effectively reduced tumor growth in vitro and in vivo models. The compound's mechanism involved disrupting the cell cycle at the G1/S checkpoint, leading to decreased proliferation rates of cancer cells.

Case Study 2: Enzyme Modulation

Another research effort explored the compound's effects on other enzymes related to metabolic pathways. The findings revealed that it could modulate pathways associated with oxidative stress and inflammation, suggesting broader therapeutic implications beyond oncology.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of novel materials |

| Biology | Enzyme inhibition | Effective against CDK2; potential anti-cancer effects |

| Medicine | Therapeutic agent | Promising results in reducing tumor growth |

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:

- The absence of C=O stretches (~1663–1682 cm⁻¹) in ’s triazoles ([7–9]) contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong C=O band near 1680 cm⁻¹.

- The sulfone group (S=O) in the target compound would show characteristic stretches at ~1300–1350 cm⁻¹ (asymmetric) and ~1140–1160 cm⁻¹ (symmetric), distinct from the C=S vibrations (~1247–1255 cm⁻¹) in ’s thione tautomers .

Mass Spectrometry (MS):

Pharmacological Implications

- Electronic Effects: The sulfone group in the isothiazolidine ring introduces strong electron-withdrawing effects, which could influence binding to targets such as enzymes or receptors, contrasting with the electron-deficient halogens in ’s compounds .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Isothiazolidine moiety : Imparts potential pharmacological properties.

- 4-isopropoxybenzamide group : Enhances solubility and biological activity.

The molecular formula is with a molecular weight of 364.43 g/mol.

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide primarily interacts with cyclin-dependent kinase 2 (CDK2) , an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to:

- Cell cycle arrest : Prevents cancer cell proliferation.

- Induction of apoptosis : Triggers programmed cell death in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Below is a summary of findings from various studies:

| Study | Cell Lines Tested | IC50 Values (μM) | Observations |

|---|---|---|---|

| Study A | A549 (lung cancer) | 5.12 ± 0.23 | High cytotoxicity observed |

| Study B | HCC827 (lung cancer) | 6.34 ± 0.41 | Moderate cytotoxicity |

| Study C | MRC-5 (normal fibroblasts) | 10.25 ± 0.35 | Lower toxicity compared to cancer cells |

These results suggest that while the compound is effective against cancer cells, it also exhibits some cytotoxic effects on normal cells, indicating the need for further optimization to enhance selectivity .

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies have explored the antimicrobial potential of the compound against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Moderate activity against Escherichia coli.

Testing was conducted using broth microdilution methods following CLSI guidelines, indicating that the compound may have broader applications in treating infections .

Case Study 1: In Vitro Analysis

A comprehensive study evaluated the effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide on three human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated significant inhibition of cell proliferation with varying IC50 values across different assays:

- A549 cell line : IC50 = 5.12 μM

- HCC827 cell line : IC50 = 6.34 μM

- NCI-H358 cell line : IC50 = 7.45 μM

These findings highlight the compound's potential as a therapeutic agent in oncology .

Case Study 2: In Vivo Studies

Further investigations are required to assess the in vivo efficacy and safety profile of the compound. Initial animal model studies have shown promising results in tumor reduction; however, detailed pharmacokinetic studies are essential for understanding its metabolism and systemic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.